Technical Whitepaper: 5-Amino-1-benzyl-piperidin-3-ol (CAS 2168225-94-1)
Technical Whitepaper: 5-Amino-1-benzyl-piperidin-3-ol (CAS 2168225-94-1)
A Versatile 3,5-Disubstituted Piperidine Scaffold for Medicinal Chemistry
Executive Summary
5-Amino-1-benzyl-piperidin-3-ol (CAS 2168225-94-1) represents a high-value heterocyclic building block characterized by a 3,5-disubstitution pattern on a piperidine core. Unlike the more common 3,4- or 2,6-disubstituted isomers, the 3,5-motif offers unique conformational vectors that allow for the precise spatial arrangement of pharmacophores, making it a critical scaffold in the design of renin inhibitors , DPP-4 inhibitors , and kinase modulators .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, stereoselective synthetic pathways, and applications in modern drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[1]
The compound functions as a "constrained intermediate," where the piperidine ring restricts the conformational freedom of the attached amino and hydroxyl groups. This rigidity is essential for reducing the entropic penalty of binding to protein targets.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 2168225-94-1 |
| IUPAC Name | 5-amino-1-benzylpiperidin-3-ol |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| SMILES | OC1CN(CC2=CC=CC=C2)CC(N)C1 |
| Appearance | Viscous oil or low-melting solid (stereoisomer dependent) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (free base) |
| pKa (Predicted) | ~9.8 (Primary Amine), ~8.4 (Piperidine Nitrogen) |
| LogP (Predicted) | 0.6 – 1.2 |
Stereochemical Complexity
The molecule possesses two chiral centers at positions C3 and C5, giving rise to four possible stereoisomers. The biological activity is often strictly dependent on the specific configuration (cis vs. trans).
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Cis-isomers: (3R,5S) and (3S,5R) – Substituents are on the same side of the ring plane.
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Trans-isomers: (3R,5R) and (3S,5S) – Substituents are on opposite sides.
Part 2: Synthetic Methodologies
The synthesis of 3,5-disubstituted piperidines is synthetically more challenging than 3,4-isomers due to the lack of direct conjugation between the positions. Two primary strategies are employed: Catalytic Hydrogenation (for racemic scaffolds) and Chiral Pool Synthesis (for enantiopure targets).
Method A: Catalytic Hydrogenation of Pyridine Precursors (Scalable Route)
This method is preferred for large-scale production where racemic mixtures are acceptable or can be resolved later.
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Starting Material: 3-Amino-5-hydroxypyridine or 3,5-dihydroxypyridine.
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Benzylation: Protection of the pyridine nitrogen (and potentially the oxygen) using benzyl bromide (BnBr).
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Hydrogenation: High-pressure hydrogenation (50-100 psi H₂) using Rh/C or PtO₂ catalysts reduces the aromatic ring.
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Note on Stereochemistry: This reduction typically favors the cis-isomer due to the catalyst surface approach, but mixtures are common.
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Deprotection/Functionalization: Selective removal of O-benzyl groups if present, leaving the N-benzyl intact.
Method B: "Chiral Pool" Synthesis from L-Glutamic Acid (Stereoselective)
For drug development requiring high enantiomeric excess (ee), starting from L-Glutamic acid allows for the retention of chirality.
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Cyclization: L-Glutamic acid is converted to a pyroglutaminol derivative.
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Ring Expansion/Reduction: Through a sequence involving lactam reduction and functional group manipulation (e.g., iodocyclization or epoxide opening), the piperidine ring is constructed with defined stereocenters.
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Substitution: The C3 hydroxyl and C5 amino groups are installed via nucleophilic displacement of activated intermediates (tosylates/mesylates) with inversion of configuration, allowing access to specific trans or cis geometries.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for accessing the scaffold.
Caption: Figure 1. Standard synthetic pathway via pyridine reduction. This route offers scalability but requires downstream chiral resolution.
Part 3: Applications in Drug Discovery[1]
The 5-amino-1-benzyl-piperidin-3-ol scaffold is a privileged structure in medicinal chemistry. Its specific applications stem from its ability to mimic the turn structures of peptides (peptidomimetics).
1. Renin Inhibitors
The 3,5-disubstituted piperidine core serves as a transition-state mimic in renin inhibitors.[1] The hydroxyl group often engages the catalytic aspartic acid residues (Asp32/Asp215) in the renin active site, while the amino group (or its amide derivatives) extends into the S3 hydrophobic pocket.
2. DPP-4 Inhibition
Similar to the pyrrolidine ring in vildagliptin or the piperidine in alogliptin, this scaffold provides a basic amine to interact with Glu205/Glu206 in the DPP-4 active site. The 3,5-substitution allows for additional vectors to reach the S2 extensive subsite, potentially increasing selectivity over related proteases like DPP-8/9.
3. Kinase Modulation (IRAK4)
Recent patents suggest the utility of this scaffold in inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The benzyl group often occupies the ATP-binding pocket or a hydrophobic back-pocket, while the polar 3-OH and 5-NH₂ groups form hydrogen bonds with the hinge region or the gatekeeper residue.
Visualization: Pharmacophore Mapping
Caption: Figure 2. Pharmacophore mapping of the 3,5-disubstituted piperidine scaffold against key biological targets.
Part 4: Handling & Safety Protocols
While specific toxicological data for CAS 2168225-94-1 is limited, its structural class (benzyl-amines/piperidines) dictates the following safety standards.
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Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
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Storage: Hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.
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Stability: The free base is prone to carbonate formation upon exposure to air (CO₂ absorption). Conversion to the HCl or Boc-protected derivative is recommended for long-term storage.
Experimental Safety Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All handling of the free base should occur in a fume hood.
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Spill Cleanup: Neutralize with dilute acetic acid before absorbing with inert material.
References
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ChemicalBook. (2025).[2] 5-Amino-1-benzylpiperidin-3-ol Properties and Supplier Data. Retrieved from [2]
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ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from
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National Institutes of Health (NIH). (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Retrieved from
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Organic Syntheses. (2014). Preparation of N-Substituted Piperidines. Retrieved from
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ChemScene. (2025). Product Analysis: CAS 2168225-94-1.[3] Retrieved from
